

Spectroscopic Profile of Phenyl Cinnamate: A Technical Guide

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Compound of Interest

Compound Name: Phenyl cinnamate

Cat. No.: B3028656

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This guide provides an in-depth analysis of the spectroscopic data for **phenyl cinnamate**, a significant compound in chemical research and drug development. The following sections detail its ^1H NMR, ^{13}C NMR, and Infrared (IR) spectral characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Phenyl cinnamate is an ester of phenol and cinnamic acid. Its structural features, including two phenyl rings and an α,β -unsaturated carbonyl system, give rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior.

^1H Nuclear Magnetic Resonance (NMR)

Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the **phenyl cinnamate** molecule. The spectrum is characterized by signals from the aromatic protons of the two phenyl rings and the vinylic protons of the cinnamate backbone.

Table 1: ^1H NMR Spectroscopic Data for **Phenyl Cinnamate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.75	d, J = 16.0 Hz	1H	H- α (vinylic)
7.55 - 7.20	m	10H	Aromatic protons
6.50	d, J = 16.0 Hz	1H	H- β (vinylic)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of **phenyl cinnamate**. The spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for **Phenyl Cinnamate**

Chemical Shift (δ , ppm)	Assignment
167.5	C=O (ester carbonyl)
150.8	C-O (aromatic)
145.0	C- α (vinylic)
134.9	C-ipso (cinnamate phenyl)
130.6	Aromatic CH
129.3	Aromatic CH
128.5	Aromatic CH
121.8	Aromatic CH
118.8	C- β (vinylic)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **phenyl cinnamate**. The key absorptions correspond to the stretching vibrations of the carbonyl group, the carbon-carbon double bond, and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for **Phenyl Cinnamate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
1735	Strong	C=O (ester carbonyl) stretch
1635	Strong	C=C (vinyllic) stretch
1595, 1490	Medium-Strong	Aromatic C=C stretch
1160	Strong	C-O (ester) stretch
750, 690	Strong	Aromatic C-H bend (out-of-plane)

Experimental Protocols

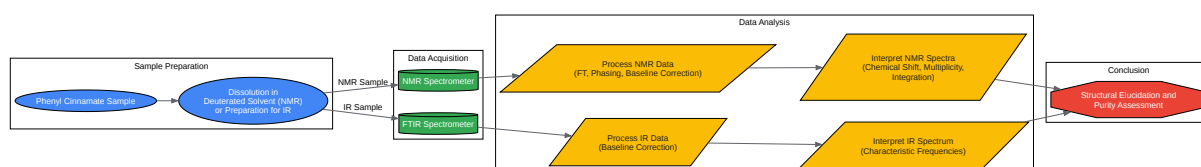
The spectroscopic data presented were obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.^[1] The sample is dissolved in a deuterated solvent, commonly deuteriochloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Data acquisition parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure high-quality spectra.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenyl cinnamate**.



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Caption: Workflow for Spectroscopic Analysis of **Phenyl Cinnamate**.

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References

- 1. Phenyl Cinnamate | C₁₅H₁₂O₂ | CID 785207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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